

Alisol B 23-acetate (AB23A) is a triterpenoid extracted from the Rhizoma Alismatis.

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Compound of Interest

Compound Name: Alisol A 23-acetate

Cat. No.: B3028389

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Alisol B 23-acetate (AB23A): Application Notes and Protocols

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Introduction

Alisol B 23-acetate (AB23A) is a protostane-type triterpenoid isolated from the dried rhizome of Alisma orientale (Sam.) Juzep, commonly known as Rhizoma Alismatis.[1] This natural compound has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, hepatoprotective, and antiviral agent.[2] These activities are attributed to its ability to modulate various cellular signaling pathways. This document provides an overview of the applications of AB23A, quantitative data from key studies, and detailed protocols for its use in research settings.

Physicochemical Properties



Property	Value
Molecular Formula	C32H50O5
Molecular Weight	514.7 g/mol [3]
CAS Number	26575-95-1[3]
Purity	≥95% (commercially available)[4]
Appearance	White or off-white powder
Solubility	Soluble in DMSO and ethanol

Applications

Alisol B 23-acetate has been investigated for a wide range of therapeutic applications, supported by numerous in vitro and in vivo studies.

- Oncology: AB23A exhibits anticancer activity against various cancer cell lines, including
 ovarian, colon, lung, and gastric cancers.[2] Its mechanisms of action include the induction of
 apoptosis, generation of reactive oxygen species (ROS), and downregulation of key cell
 cycle regulators and matrix metalloproteinases.[2][5]
- Inflammation and Immunology: The compound demonstrates significant anti-inflammatory properties by inhibiting the activation of mast cells and suppressing the production of pro-inflammatory mediators.[6] It has also been shown to modulate macrophage polarization, a key process in the tumor microenvironment.[7][8]
- Hepatoprotection: AB23A ameliorates hepatic steatosis, inflammation, and fibrosis by activating farnesoid X receptor (FXR) target genes.[2][9]
- Nephrotoxicity and Protection: While some studies suggest potential nephrotoxicity at high concentrations through autophagy-mediated apoptosis in renal proximal tubular cells[4], others indicate a protective role against ischemia-reperfusion injury in the kidney[2].
- Antiviral Activity: Recent studies have highlighted the potential of AB23A as a broadspectrum coronavirus inhibitor. It has been shown to block virus entry by targeting the ACE2 receptor and suppress pro-inflammatory T-cell responses.[10][11][12]



 Metabolic Disorders: AB23A has been shown to improve lipid metabolism disorders in hepatocytes.[2]

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of Alisol B 23-acetate from various published studies.

In Vitro Efficacy



Cell Line	Application	Effective Concentration	Observed Effect	Reference
HK-2 (Human renal proximal tubular)	Autophagy Induction	15 μΜ	96.69 ± 14.74% cell viability after 24h treatment	[4]
HCT116 and SW620 (Human colon cancer)	Apoptosis Induction	5-20 μΜ	Induces autophagic- dependent apoptosis	[2]
L02 (Hepatocytes)	Lipid Metabolism	20-80 μΜ	Improves free fatty acid- induced lipid metabolism disorders	[2]
RBL-2H3 (Mast cells)	Anti- inflammatory	5-20 μΜ	Inhibits IgE/antigen- mediated β- hexosaminidase release	[2]
A549 (Lung cancer)	Macrophage Polarization	Not specified	Promotes M1 macrophage polarization, leading to A549 apoptosis	[7]
AGS (Gastric cancer)	Apoptosis Induction	Not specified	Reduced cell viability and increased sub- G1 cell fraction	[5]

In Vivo Efficacy

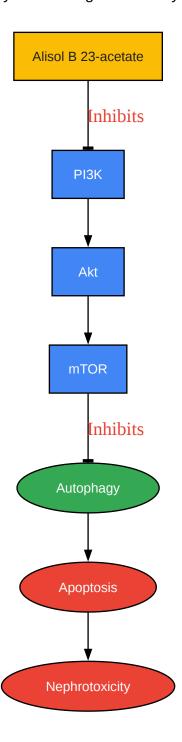


Animal Model	Application	Dosage	Route of Administrat ion	Key Findings	Reference
LPS-induced cardiac dysfunction mice	Anti- inflammatory	10-40 mg/kg	Oral (p.o.)	Suppresses TLR4/NOX2 pathway, reducing myocardial inflammation and ROS production	[2]
MCD-induced NASH mice	Hepatoprotec tive	15-60 mg/kg (daily for 4 weeks)	Oral (p.o.)	Ameliorates hepatic steatosis, inflammation, and fibrosis; activates FXR target genes	[2]
Mice after partial hepatectomy	Liver Regeneration	12.5-50 mg/kg (daily for 7 days)	Oral (p.o.)	Promotes liver regeneration via FXR activation	[2]
SARS-CoV-2 challenged hamsters and hACE2 mice	Antiviral	60 mg/kg	Intraperitonea I (i.p.) or Intranasal (i.n.)	Decreased viral copy, reduced lung damage, and mitigated pro- inflammatory cytokine release	[10][12]



Signaling Pathways Modulated by Alisol B 23-acetate

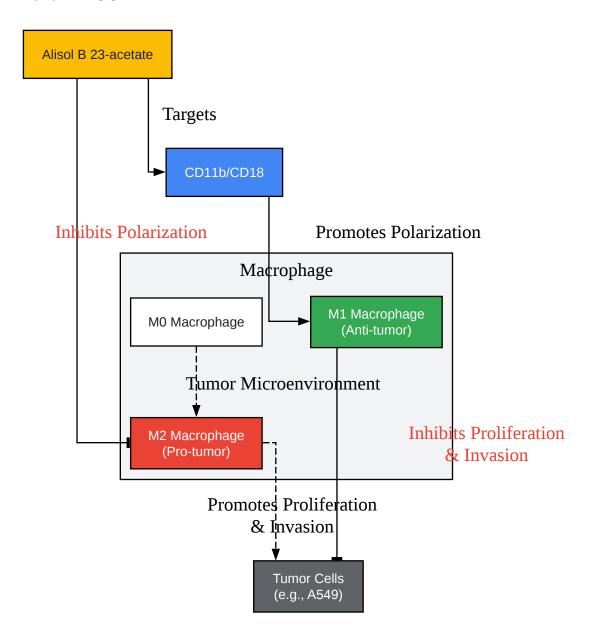
AB23A exerts its biological effects by modulating several key signaling pathways.



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Caption: PI3K/Akt/mTOR signaling pathway inhibition by AB23A, leading to autophagy-mediated apoptosis.[4]



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Caption: AB23A modulates macrophage polarization in the tumor microenvironment by targeting CD11b/CD18.[7][13]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Methodological & Application



This protocol is adapted from a study on human renal proximal tubular (HK-2) cells.[4]

Materials:

- Alisol B 23-acetate (AB23A) stock solution (in DMSO)
- HK-2 cells
- DMEM-F12 medium with high glucose
- Fetal Bovine Serum (FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 μL of complete medium (DMEM-F12 + 10% FBS). Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Treatment: Prepare serial dilutions of AB23A in culture medium from the stock solution. The final concentrations may range from 3.25 μM to 960 μM.[4] Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of AB23A. Include a vehicle control group (medium with the same concentration of DMSO used for the highest AB23A concentration).
- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
- MTT Addition: After the incubation period, add 10 μL of MTT stock solution to each well and incubate for an additional 4 hours.

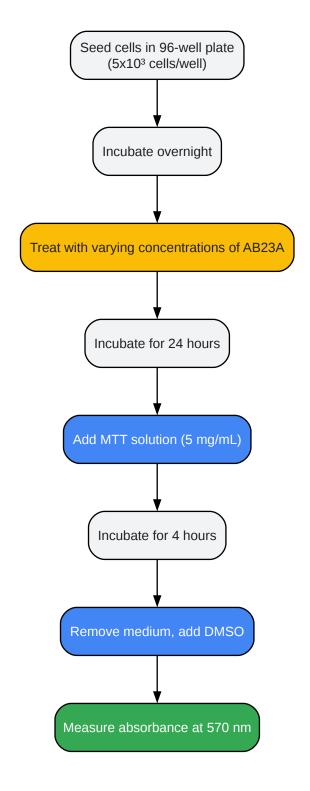






- Formazan Solubilization: Carefully remove the medium from each well. Add 100 μL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on a microvibrator.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control.





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Caption: Workflow for determining cell viability using the MTT assay.



Protocol 2: Western Blot Analysis for Protein Expression

This protocol is a general procedure based on methodologies described for analyzing protein expression changes induced by AB23A.[4][7]

Materials:

- Cells or tissue lysates treated with AB23A
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against LC3, Beclin-1, Bcl-2, CD11b, CD18, β-actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Protein Extraction: Lyse cells or homogenized tissues in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- Sample Preparation: Mix equal amounts of protein (e.g., 20-40 μg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
- SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 8.
- Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: Animal Studies for In Vivo Efficacy

This is a representative protocol based on studies investigating the anti-inflammatory and hepatoprotective effects of AB23A in mice.[2]

Animals:

Male C57BL/6J mice (or other appropriate strain), 8-10 weeks old.

Procedure:



- Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
- Model Induction (Example: NASH model): Feed mice a methionine- and choline-deficient (MCD) diet to induce non-alcoholic steatohepatitis (NASH). A control group will receive a standard diet.
- Treatment Groups: Divide the MCD-fed mice into several groups:
 - Vehicle control (e.g., corn oil or 0.5% carboxymethylcellulose)
 - AB23A low dose (e.g., 15 mg/kg)
 - AB23A medium dose (e.g., 30 mg/kg)
 - AB23A high dose (e.g., 60 mg/kg)
- Drug Administration: Administer AB23A or vehicle daily via oral gavage (p.o.) for a specified period (e.g., 4 weeks).
- Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood samples for biochemical analysis (e.g., ALT, AST levels) and harvest liver tissue.
- Tissue Analysis:
 - Fix a portion of the liver in 10% formalin for histopathological analysis (H&E and Sirius Red staining).
 - Snap-freeze another portion in liquid nitrogen for subsequent Western blot or qPCR analysis.
- Data Analysis: Analyze biochemical data, histopathological scores, and gene/protein expression levels between the different treatment groups.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).



Troubleshooting

Issue	Possible Cause	Solution
Poor solubility of AB23A in aqueous media	AB23A is hydrophobic.	Prepare a high-concentration stock solution in 100% DMSO or ethanol. For final dilutions in aqueous media, ensure the final solvent concentration is low (typically <0.5%) and does not affect the cells.
Inconsistent results in cell- based assays	Cell passage number, cell density, or compound degradation.	Use cells within a consistent passage range. Ensure accurate cell seeding density. Prepare fresh dilutions of AB23A for each experiment from a frozen stock.
High background in Western blotting	Insufficient blocking or washing; primary antibody concentration too high.	Increase blocking time or change blocking agent. Optimize washing steps. Titrate the primary antibody to determine the optimal concentration.

Ordering Information

Alisol B 23-acetate can be purchased from various chemical suppliers. Ensure to obtain a certificate of analysis to confirm purity.

Disclaimer: This document is intended for research informational purposes only and does not constitute medical advice. The user is solely responsible for the proper handling and use of Alisol B 23-acetate.

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